N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound has a similar thiazole and naphthalene structure but differs in the presence of a pyrrolidinone ring.
(4-(naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride: This compound features a thiazole and naphthalene structure with a methanamine group.
Uniqueness
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide is unique due to the presence of the tosyl group, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-6-10-20(11-7-16)30(27,28)13-12-22(26)25-23-24-21(15-29-23)19-9-8-17-4-2-3-5-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXFDWGXUBFCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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